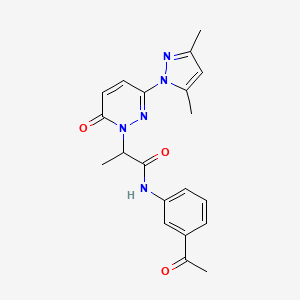

N-(3-acetylphenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-12-10-13(2)24(22-12)18-8-9-19(27)25(23-18)14(3)20(28)21-17-7-5-6-16(11-17)15(4)26/h5-11,14H,1-4H3,(H,21,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEVKHAHTRNBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=CC(=C3)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)propanamide, also referred to as D314-0042, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H18N4O2S

- Molecular Weight : 354.43 g/mol

- LogP : 2.745 (indicating moderate lipophilicity)

- Water Solubility : LogSw -3.27 (suggesting low solubility)

Research indicates that compounds similar to D314-0042 exhibit various biological activities including:

- Antiviral Activity : The compound is included in antiviral libraries, suggesting its potential efficacy against viral infections, particularly Hepatitis B Virus (HBV) .

- COX Inhibition : Preliminary studies on related compounds have shown that they may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes .

Antiviral Activity

D314-0042 has been screened in various libraries targeting viral infections. Its inclusion in the Antiviral HBV Library indicates that it may possess antiviral properties, potentially acting through inhibition of viral replication or modulation of host immune responses .

Anti-inflammatory Potential

The compound's structural analogs have demonstrated anti-inflammatory effects by inhibiting COX enzymes. These enzymes are key targets for non-steroidal anti-inflammatory drugs (NSAIDs), and compounds with similar structures to D314-0042 could be explored for their therapeutic potential in treating inflammatory conditions .

Case Studies

In a study evaluating new nicotinate derivatives, compounds structurally related to D314-0042 were synthesized and tested for their biological activity. Results indicated significant inhibition of COX enzymes, suggesting a pathway for further exploration of D314-0042's anti-inflammatory properties .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C18H18N4O2S |

| Molecular Weight | 354.43 g/mol |

| LogP | 2.745 |

| Water Solubility | LogSw -3.27 |

| Inclusion in Libraries | Antiviral, COX inhibitors |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several pyridazinone and pyrazole-containing derivatives. Key analogs include:

Key Observations :

- Substituent Effects : The 3-acetylphenyl group in the target compound may enhance binding affinity to hydrophobic enzyme pockets compared to simpler phenyl or ethylphenyl groups in analogs .

- Pyrazole Modifications : The 3,5-dimethylpyrazole moiety likely improves metabolic stability over unsubstituted pyrazoles (e.g., in N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine) by reducing oxidative degradation .

Pharmacological and Physicochemical Comparisons

- Kinase Inhibition Potential: Pyrazolylpyridazine analogs exhibit inhibitory activity against glycogen synthase kinase 3 (GSK-3) . The target compound’s dimethylpyrazole and acetylphenyl groups could enhance selectivity for similar targets.

- Synthetic Accessibility: The synthesis of pyridazinone derivatives often involves refluxing precursors in dioxane with catalysts like triethylamine, a method shared with analogs such as those in .

Research Findings and Data Gaps

- Biological Activity : While direct data on the target compound are sparse, its structural analogs show antihypertensive, anticholesteremic, and kinase-modulating effects .

- Computational Predictions: Molecular docking studies (extrapolated from ) suggest the acetylphenyl group may interact with hydrophobic enzyme pockets, while the pyridazinone core could engage in hydrogen bonding.

- Toxicity and ADME: No in vivo data exist for the target compound, but the heptanyl-containing analog highlights challenges in balancing lipophilicity and bioavailability.

Q & A

Basic: What synthetic routes are commonly employed for this compound, and which reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step organic reactions, including:

- Nucleophilic substitution to functionalize the pyridazinone core.

- Coupling reactions (e.g., amide bond formation) using activating agents like EDCI or HOBt.

- Heterocyclic ring construction via cyclocondensation under controlled temperatures (0–5°C) and solvents like ethanol or THF .

Critical conditions include: - Temperature control (e.g., low temperatures to prevent side reactions in cyclization steps).

- Catalyst selection (e.g., piperidine for Knoevenagel condensations) .

- Purification via column chromatography to isolate intermediates. Statistical DOE methods (e.g., factorial design) are recommended to optimize yields .

Basic: Which spectroscopic and crystallographic methods are most reliable for structural characterization?

- X-ray crystallography is definitive for resolving the 3D structure, particularly for confirming regioselectivity in pyridazinone derivatives .

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) identifies proton environments and confirms substitution patterns.

- HPLC-MS monitors reaction progress and purity, with ESI-MS providing molecular weight validation .

Advanced: How can computational reaction path search methods accelerate derivative development?

Quantum chemical calculations (e.g., DFT) predict feasible reaction pathways, while machine learning models analyze experimental datasets to prioritize high-yield conditions. For example:

- Transition state analysis identifies energy barriers in cyclization steps.

- Feedback loops integrate experimental results (e.g., failed reactions) to refine computational predictions, as demonstrated by ICReDD’s workflow .

Advanced: What statistical experimental design (DOE) approaches optimize pyridazinone synthesis?

- Fractional factorial designs screen critical variables (e.g., solvent polarity, temperature, catalyst loading) with minimal experiments .

- Response surface methodology (RSM) models non-linear relationships between variables (e.g., reaction time vs. yield) .

- Taguchi methods robustly handle noise factors (e.g., humidity in hygroscopic intermediates) .

Basic: What preliminary biological assays evaluate this compound’s bioactivity?

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.

- Cellular viability assays (MTT or resazurin) for cytotoxicity screening.

- Receptor binding studies (SPR or radioligand displacement) to quantify affinity .

Advanced: How can contradictions in bioactivity data across derivatives be resolved?

- Comparative SAR analysis : Systematically vary substituents (e.g., pyrazole vs. triazole) and correlate with activity trends .

- Meta-analysis of dose-response curves to distinguish assay-specific artifacts (e.g., solvent interference).

- Molecular dynamics simulations validate binding modes and explain potency differences .

Advanced: What strategies establish structure-activity relationships (SAR) for pyridazinone derivatives?

- Fragment-based design : Replace the acetylphenyl group with bioisosteres (e.g., sulfonamides) and assess activity shifts .

- 3D-QSAR modeling aligns pharmacophore features (e.g., hydrogen bond donors) with biological data.

- Proteomics profiling identifies off-target interactions that influence efficacy .

Basic: What challenges arise in achieving regioselectivity during pyridazinone functionalization?

- Steric hindrance from 3,5-dimethylpyrazole groups limits access to specific positions.

- Electronic effects : Electron-withdrawing substituents (e.g., acetyl) direct electrophilic attacks to meta/para positions.

- Protecting group strategies (e.g., Boc for amines) mitigate undesired side reactions .

Advanced: How can membrane separation technologies improve compound purification?

- Nanofiltration membranes isolate low-molecular-weight intermediates (<500 Da) from byproducts.

- Reverse osmosis concentrates reaction mixtures under mild conditions, preserving labile functional groups .

Advanced: Which in silico methods predict binding affinity with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.